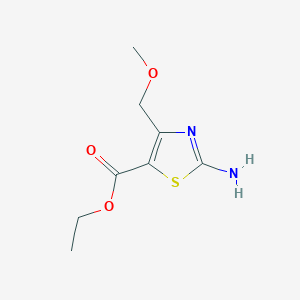

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a synthetic intermediate useful for pharmaceutical synthesis . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with four substituted carbonyl chlorides at 0 °C . The synthesized compounds were characterized by FTIR and NMR .Molecular Structure Analysis

The molecular formula of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is C8H12N2O3S, with a molecular weight of 216.26 .Chemical Reactions Analysis

The corrosion inhibition efficiency of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate has been studied to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate include a density of 1.3±0.1 g/cm3, boiling point of 313.1±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Applications De Recherche Scientifique

Antimicrobial Applications

2-Aminothiazoles, including Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial and antifungal agents . For example, compounds synthesized from 2-aminothiazole-4-carboxylate showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . They also exhibited antifungal potential against Candida glabrata and Candida albicans .

Anti-HIV Applications

2-Aminothiazoles have been reported to have anti-HIV properties . While specific studies on Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate are not mentioned, it’s plausible that this compound could also be explored for potential anti-HIV applications.

Antioxidant Applications

2-Aminothiazoles are known to have antioxidant properties . Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate, being a 2-aminothiazole derivative, could potentially be used in research related to antioxidants.

Antitumor Applications

2-Aminothiazole derivatives have been found to exhibit antitumor activities . They have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Anticonvulsant Applications

2-Aminothiazole derivatives are known to possess anticonvulsant activities . Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate could potentially be used in research related to anticonvulsant drugs.

Antidiabetic Applications

2-Aminothiazole derivatives have been reported to have antidiabetic properties . Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate could potentially be explored for its antidiabetic applications.

Mécanisme D'action

Target of Action

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a synthetic compound that has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . This means it inhibits the enzyme’s activity, disrupting the synthesis of peptidoglycan and thereby affecting the integrity of bacterial cell walls .

Biochemical Pathways

The disruption of peptidoglycan synthesis affects the biochemical pathways involved in bacterial cell wall formation . This can lead to the weakening of the cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis .

Result of Action

The compound has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli . Additionally, it demonstrated antifungal potential against Candida glabrata and Candida albicans . These results suggest that the compound’s action leads to the inhibition of bacterial and fungal growth.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-3-13-7(11)6-5(4-12-2)10-8(9)14-6/h3-4H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPWUMHZSKIWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652220 | |

| Record name | Ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate | |

CAS RN |

905807-82-1 | |

| Record name | Ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate](/img/structure/B1387134.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid](/img/structure/B1387146.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]homopiperazine hydrochloride](/img/structure/B1387147.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]-3-methylpiperazine](/img/structure/B1387151.png)

![1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387152.png)